Prolactin-Releasing Peptide (12-31), rat (also known as PrRP-20) is a highly potent, 20-amino-acid endogenous peptide fragment that acts as a full agonist at the GPR10 (PrRP) receptor. Featuring a C-terminal RF-amide motif essential for receptor activation, this truncated peptide effectively stimulates intracellular calcium mobilization and modulates neuroendocrine functions, including stress responses and energy homeostasis. From a procurement and material selection standpoint, PrRP(12-31) offers a highly stable, easily synthesized alternative to the full-length 31-amino-acid peptide, providing identical biological efficacy while minimizing the synthesis costs, coupling failures, and purification challenges associated with longer peptide chains [1].
Substituting PrRP(12-31), rat with the full-length PrRP-31, human PrRP-20, or shorter fragments introduces significant experimental and process inefficiencies. Utilizing the 31-amino-acid full-length peptide increases solid-phase peptide synthesis (SPPS) complexity, reducing crude yield and purity without conferring any additional binding affinity at the GPR10 receptor [1]. Conversely, over-truncating the peptide to fragments like PrRP(25-31) strips away critical N-terminal residues within the 20-mer sequence, resulting in a successive and severe loss of receptor affinity [2]. Furthermore, employing human PrRP-20 in rat models introduces a sequence mismatch (Serine instead of Threonine), which can alter degradation kinetics or provoke immunogenic responses during chronic in vivo studies, making the exact rat PrRP(12-31) sequence non-interchangeable for rat-based neuroendocrine research [3].
PrRP(12-31), rat maintains full binding affinity at the GPR10 receptor compared to the complete 31-amino-acid parent peptide. Competitive binding assays demonstrate that both PrRP(1-31) and the truncated PrRP(12-31) antagonize radioligand binding with an identical high affinity (Ki = 1 nM) [1]. This confirms that the 11 N-terminal amino acids of the full-length peptide are biologically dispensable for receptor binding, allowing buyers to procure a shorter, more synthesis-friendly 20-mer without sacrificing any pharmacological potency [1].
| Evidence Dimension | GPR10 Receptor Binding Affinity (Ki) |
| Target Compound Data | PrRP(12-31), rat: Ki = 1 nM |
| Comparator Or Baseline | PrRP(1-31), rat (Full-length): Ki = 1 nM |
| Quantified Difference | 1:1 equivalent affinity despite an 11-amino-acid reduction in length. |
| Conditions | Competitive binding assay against [125I]PrRP in GPR10-transfected cells. |
Allows researchers to achieve maximum receptor saturation using a shorter peptide that is cheaper to synthesize and easier to purify at scale.
While truncating PrRP-31 to PrRP(12-31) preserves full nanomolar affinity, further N-terminal deletions severely compromise receptor interaction. Studies show that successive N-terminal deletions from PrRP(12-31) down to the heptapeptide PrRP(25-31) result in successive and significant reductions in binding affinity [1]. The 20-amino-acid sequence of PrRP(12-31) therefore represents the optimal minimum pharmacophore required to maintain the high-affinity 1 nM Ki at the GPR10 receptor, making shorter, cheaper fragments unviable for high-potency applications [1].
| Evidence Dimension | Receptor Binding Affinity Retention |
| Target Compound Data | PrRP(12-31), rat: Ki = 1 nM (Full affinity retention) |
| Comparator Or Baseline | PrRP(25-31): Successive reduction in affinity (loss of nanomolar potency) |
| Quantified Difference | Complete preservation of 1 nM Ki for the 20-mer vs. severe affinity loss for the 7-mer. |
| Conditions | In vitro competitive binding assays at the GPR10 receptor. |
Prevents the procurement of overly truncated, inactive peptide fragments by establishing the 20-mer as the absolute minimum length for high-potency assays.
PrRP(12-31) is highly conserved, but critical species-specific variations exist. Rat PrRP(12-31) contains a Threonine residue at position 12 of the full sequence, whereas the human ortholog contains a Serine at this position [1]. Utilizing the exact rat sequence ensures 100% endogenous homology when conducting in vivo metabolic, stress, or feeding behavior studies in Wistar or Sprague-Dawley rats. This exact match prevents the subtle kinetic variations or potential immunogenic responses that can occur when administering human peptides to rodent models during chronic infusion studies [1].
| Evidence Dimension | Sequence Homology to Rat Endogenous Peptide |
| Target Compound Data | PrRP(12-31), rat: 100% match (Contains Thr) |
| Comparator Or Baseline | PrRP(12-31), human: 95% match (Contains Ser substitution) |
| Quantified Difference | 1 amino acid substitution eliminated, ensuring perfect species compatibility. |
| Conditions | Chronic in vivo administration in rat models. |
Ensures reliable, artifact-free data in long-term rat behavioral and metabolic studies by avoiding cross-species immune reactions.
Due to its equivalent 1 nM Ki affinity to the full-length peptide but superior synthesis yield and purity, PrRP(12-31), rat is the ideal positive control and baseline agonist for intracellular calcium mobilization assays in CHO-K1 or HEK293 cells expressing GPR10 [1].
The 100% endogenous sequence match of rat PrRP(12-31) makes it the preferred procurement choice for intracerebroventricular (ICV) infusion studies investigating diet-induced obesity, energy homeostasis, and stress responses in rat models, avoiding the immunogenicity risks of human PrRP-20 [2].
The shorter 20-amino-acid backbone of PrRP(12-31) serves as a highly processable scaffold for synthesizing lipidized analogs (such as palmitoylated PrRP). Its reduced length minimizes steric hindrance and aggregation during lipid conjugation compared to the 31-mer, facilitating the development of blood-brain barrier-penetrating neuroendocrine modulators [3].